molecular formula C20H18N2O4 B016200 (1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 171596-42-2

(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No. B016200
CAS RN: 171596-42-2
M. Wt: 350.4 g/mol
InChI Key: LIPVUDSNGRJSQE-QAPCUYQASA-N
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Description

Synthesis Analysis

The synthesis of related pyrido[3,4-b]indole compounds involves multi-step chemical processes, starting from simple precursors like ethyl indole-2-aldehyde and progressing through strategic functional group modifications and cyclizations. Key steps often include N-phenylation, elongation of substituents, and construction of the pyridine nucleus to ensure proper nitrogen substitution. These syntheses can yield various derivatives, showcasing the versatility and complexity of synthetic strategies in this chemical space (Murakami et al., 2010).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of pyrido[3,4-b]indole derivatives, revealing their crystalline forms, molecular conformations, and intermolecular interactions. Such analyses are crucial for understanding the three-dimensional arrangement and potential reactivity of these molecules (Hu et al., 2018).

Chemical Reactions and Properties

Pyrido[3,4-b]indole compounds participate in various chemical reactions, including intramolecular cyclizations and interactions with different reagents, leading to a wide array of functionalized derivatives. These reactions are influenced by the compound’s structure, particularly the positions of substituents, which can dictate reactivity and the types of chemical transformations possible (Kodato et al., 2004).

Physical Properties Analysis

The physical properties of pyrido[3,4-b]indole derivatives, such as solubility, melting points, and crystalline forms, are determined by their molecular structure. These properties are essential for predicting the compound’s behavior in different environments and for its formulation in potential applications (Rodríguez & Gil-Lopetegui, 1993).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for forming derivatives, are crucial for understanding how pyrido[3,4-b]indole compounds can be utilized and modified for various purposes. Studies on their reactions with different functional groups and conditions help in mapping out their chemical versatility and reactivity profiles (Srivastava et al., 1999).

Scientific Research Applications

  • Tranquilizing Properties : A derivative of this compound, 1,2,3,4-tetrahydro-9H-pyrido-[3,4-b]-indole, has been reported to possess tranquilizing properties. Its synthesis was achieved with a 16% overall yield from 3-indole-acetaldehyde and tryptamine (Oliveira & Koike, 2003).

  • Antioxidant and Cytotoxicity Properties : 6-methoxytetrahydro-β-carboline derivatives, closely related to the query compound, exhibit moderate antioxidant properties. However, these derivatives also show mild toxicity at effective antioxidative concentrations (Goh et al., 2015).

  • Synthesis Methods : The synthesis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives, which are structurally related to the query compound, can be achieved through a one-pot condensation process involving tryptamine and cycloalkanones in the presence of a polyphosphate ester (Rodríguez & Gil-Lopetegui, 1993).

  • Mass Spectrometry Applications : Beta-carbolines, which are structurally similar, are effective MALDI matrices for analyzing various biochemical substances such as cyclic and acyclic oligosaccharides, high molecular mass proteins, and sulfated sugars in both positive and negative modes (Nonami et al., 1998).

  • Pharmaceutical Applications : A related compound, 7-hydroxy-2-(4-phenylbutyl)-1,2,3,4-tetrahydropyrido-[3,4-b]indole, has been identified as a potent antagonist for the NR1A/2B subtype of N-methyl-D-aspartate, indicating potential in pharmaceutical applications (Tamiz et al., 1999).

  • Antifilarial Activity : Beta-carbolines with specific substitutions at positions 1 and 3 have been found to enhance antifilarial activity, particularly against Acanthoeilonema viteae, suggesting potential use in antifilarial chemotherapy (Srivastava et al., 1999).

  • Chiral Analysis : A chiral high-performance liquid chromatography method has been developed for the simultaneous determination of diastereoisomeric and enantiomeric impurities in a key intermediate of this compound, which is crucial in the synthesis of tadalafil (Yu et al., 2012).

properties

IUPAC Name

methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-24-20(23)15-9-13-12-4-2-3-5-14(12)21-19(13)18(22-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,21-22H,9-10H2,1H3/t15-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPVUDSNGRJSQE-QAPCUYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=C([C@@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
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(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
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(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Reactant of Route 5
(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Reactant of Route 6
(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

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